molecular formula C9H12N2O3S B13121665 4-(Ethylsulfonamido)benzamide

4-(Ethylsulfonamido)benzamide

Cat. No.: B13121665
M. Wt: 228.27 g/mol
InChI Key: CRGRMZFDTKYCRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfonamido)benzamide typically involves the reaction of 4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides .

Comparison with Similar Compounds

  • 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide
  • N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
  • Sulfamerazine and Sulfaguanidine Derivatives

Comparison: 4-(Ethylsulfonamido)benzamide stands out due to its specific inhibition of carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry. Similar compounds may have broader or different biological activities, but this compound’s targeted action provides a unique advantage in therapeutic applications .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(ethylsulfonylamino)benzamide

InChI

InChI=1S/C9H12N2O3S/c1-2-15(13,14)11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12)

InChI Key

CRGRMZFDTKYCRH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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